molecular formula C22H18N2O4 B11312723 2-oxo-N-(8-propoxyquinolin-5-yl)-2H-chromene-3-carboxamide

2-oxo-N-(8-propoxyquinolin-5-yl)-2H-chromene-3-carboxamide

Cat. No.: B11312723
M. Wt: 374.4 g/mol
InChI Key: JXDBUPHWKZBNAU-UHFFFAOYSA-N
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Description

2-oxo-N-(8-propoxyquinolin-5-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinoline moiety, which is often associated with various pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-(8-propoxyquinolin-5-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative and an α,β-unsaturated carbonyl compound.

    Introduction of the Quinoline Moiety: The quinoline moiety can be introduced via a nucleophilic substitution reaction, where a quinoline derivative reacts with the chromene core.

    Propoxylation: The propoxy group is introduced through an alkylation reaction using a suitable propylating agent.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-(8-propoxyquinolin-5-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides or chromene oxides.

    Reduction: Reduction reactions can lead to the formation of reduced quinoline or chromene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or chromene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.

Scientific Research Applications

2-oxo-N-(8-propoxyquinolin-5-yl)-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-oxo-N-(8-propoxyquinolin-5-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Modulation: Interacting with receptors to modulate their activity.

    Pathways: Affecting various cellular pathways, such as signaling cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-oxo-N-(8-methoxyquinolin-5-yl)-2H-chromene-3-carboxamide: Similar structure but with a methoxy group instead of a propoxy group.

    2-oxo-N-(8-ethoxyquinolin-5-yl)-2H-chromene-3-carboxamide: Similar structure but with an ethoxy group instead of a propoxy group.

    2-oxo-N-(8-butoxyquinolin-5-yl)-2H-chromene-3-carboxamide: Similar structure but with a butoxy group instead of a propoxy group.

Uniqueness

The uniqueness of 2-oxo-N-(8-propoxyquinolin-5-yl)-2H-chromene-3-carboxamide lies in its specific propoxy substitution, which may confer distinct biological activities and chemical properties compared to its analogs. This unique substitution can influence the compound’s solubility, reactivity, and interaction with molecular targets.

Properties

Molecular Formula

C22H18N2O4

Molecular Weight

374.4 g/mol

IUPAC Name

2-oxo-N-(8-propoxyquinolin-5-yl)chromene-3-carboxamide

InChI

InChI=1S/C22H18N2O4/c1-2-12-27-19-10-9-17(15-7-5-11-23-20(15)19)24-21(25)16-13-14-6-3-4-8-18(14)28-22(16)26/h3-11,13H,2,12H2,1H3,(H,24,25)

InChI Key

JXDBUPHWKZBNAU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC4=CC=CC=C4OC3=O)C=CC=N2

Origin of Product

United States

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